1-ethyl-N-(2-furylmethyl)-4-methyl-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-N-(2-furylmethyl)-4-methyl-1H-pyrazol-3-amine is a chemical compound with a molecular formula of C10H14N3O. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-(2-furylmethyl)-4-methyl-1H-pyrazol-3-amine typically involves the reaction of 1-ethyl-4-methyl-1H-pyrazol-3-amine with 2-furylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution .
Industrial Production Methods
similar compounds are often produced using batch or continuous flow processes, with careful control of reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-(2-furylmethyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and hydroxides.
Reduction: Reduced amines and alcohols.
Substitution: Various substituted pyrazoles and furans.
Scientific Research Applications
1-ethyl-N-(2-furylmethyl)-4-methyl-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethyl-N-(2-furylmethyl)-4-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-N-(2-furylmethyl)-1H-pyrazol-4-amine
- 1-ethyl-N-(2-furylmethyl)-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
- 1-ethyl-N-(2-furylmethyl)-4-[(3-methylbenzoyl)amino]-1H-pyrazole-3-carboxamide
Uniqueness
1-ethyl-N-(2-furylmethyl)-4-methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C11H16ClN3O |
---|---|
Molecular Weight |
241.72 g/mol |
IUPAC Name |
1-ethyl-N-(furan-2-ylmethyl)-4-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C11H15N3O.ClH/c1-3-14-8-9(2)11(13-14)12-7-10-5-4-6-15-10;/h4-6,8H,3,7H2,1-2H3,(H,12,13);1H |
InChI Key |
XAPTVUDERHKTQH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)NCC2=CC=CO2)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.